molecular formula C20H28N2O2 B14390766 4,4'-[Octane-1,6-diylbis(oxy)]dianiline CAS No. 90076-88-3

4,4'-[Octane-1,6-diylbis(oxy)]dianiline

Cat. No.: B14390766
CAS No.: 90076-88-3
M. Wt: 328.4 g/mol
InChI Key: XRXJCRJPBMVVAI-UHFFFAOYSA-N
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Description

4,4'-[Octane-1,6-diylbis(oxy)]dianiline is a diamine compound featuring an aliphatic octane chain bridging two aniline groups via ether linkages.

Properties

CAS No.

90076-88-3

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-[6-(4-aminophenoxy)octoxy]aniline

InChI

InChI=1S/C20H28N2O2/c1-2-18(24-20-13-9-17(22)10-14-20)6-4-3-5-15-23-19-11-7-16(21)8-12-19/h7-14,18H,2-6,15,21-22H2,1H3

InChI Key

XRXJCRJPBMVVAI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCOC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Octane-1,6-diylbis(oxy)]dianiline typically involves the reaction of 4-nitrophenol with 1,6-dibromohexane to form 4,4’-[Octane-1,6-diylbis(oxy)]dinitrobenzene. This intermediate is then reduced to the corresponding diamine using hydrogenation or other reducing agents such as iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Octane-1,6-diylbis(oxy)]dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diamine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4,4’-[Octane-1,6-diylbis(oxy)]dianiline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-[Octane-1,6-diylbis(oxy)]dianiline involves its interaction with various molecular targets and pathways. The compound’s aniline groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 4,4'-[Octane-1,6-diylbis(oxy)]dianiline and selected analogs:

Compound Name Bridging Group Key Properties Applications
4,4'-[Octane-1,6-diylbis(oxy)]dianiline Aliphatic (C8 chain) High flexibility, moderate thermal stability, potential for polymer plasticity Epoxy curing, elastomers, adhesives
4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline [CAS: 65801-73-2] Aromatic biphenyl High thermal stability (decomposition >300°C), strong π-π interactions High-performance polymers, antioxidants
4,4’-Oxydianiline Ether (O) Moderate thermal stability, good solubility in polar solvents Epoxy resins, polyimides
4,4’-[Hexane-1,6-diylbis(oxy)]dianiline Aliphatic (C6 chain) Lower flexibility than C8 analog, used in cosmetics Preservatives (e.g., Hexamidine derivatives)
4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) Heterocyclic pyridine Enhanced high-temperature performance, rigid structure Aerospace-grade epoxy thermosets

Thermal and Mechanical Properties

  • Aliphatic vs. Aromatic Bridges : The octane-bridged compound offers greater chain flexibility compared to rigid aromatic analogs like 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline, which exhibits superior thermal stability (>300°C) due to its biphenyl structure and strong intermolecular interactions . In contrast, aliphatic chains (C6 or C8) reduce glass transition temperatures ($T_g$) but improve impact resistance in polymers.
  • Chain Length Effects: Increasing the aliphatic chain length from hexane (C6) to octane (C8) may enhance solubility in nonpolar matrices and reduce crystallinity, favoring applications in elastomers or flexible coatings.

Market and Cost Analysis

  • The hexane-bridged 4,4'-[Hexane-1,6-diylbis(oxy)]dianiline is priced at €94/1g (industrial grade) , suggesting that the octane analog may command a higher cost due to increased raw material requirements.

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